molecular formula C25H25BrN2O2 B268555 4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether

4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether

Cat. No.: B268555
M. Wt: 465.4 g/mol
InChI Key: KQKSGTGZERAUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether is a complex organic compound that features a piperazine ring, a brominated methoxyphenyl group, and a diphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether typically involves multiple steps. One common approach is to start with the bromination of 4-methoxyphenyl to obtain 3-bromo-4-methoxyphenyl. This intermediate is then reacted with 4-(diphenylmethyl)piperazine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the brominated site, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions may result in the replacement of the bromine atom with another functional group.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and diphenylmethyl group are key structural features that facilitate binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3,5-difluorophenyl)(piperidin-1-yl)methanone
  • (3-Bromo-4-methoxyphenyl)(phenyl)methanone

Uniqueness

Compared to similar compounds, 4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether stands out due to its unique combination of functional groups. The presence of both a brominated methoxyphenyl group and a diphenylmethyl piperazine moiety provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C25H25BrN2O2

Molecular Weight

465.4 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(3-bromo-4-methoxyphenyl)methanone

InChI

InChI=1S/C25H25BrN2O2/c1-30-23-13-12-21(18-22(23)26)25(29)28-16-14-27(15-17-28)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3

InChI Key

KQKSGTGZERAUSM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Br

Origin of Product

United States

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